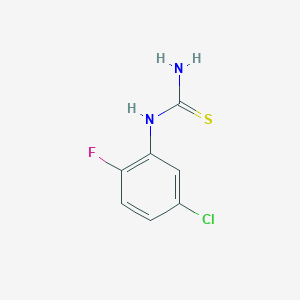

1-(5-Chloro-2-fluorophenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6ClFN2S |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

(5-chloro-2-fluorophenyl)thiourea |

InChI |

InChI=1S/C7H6ClFN2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) |

InChI Key |

AISRIPXMEUNSFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=S)N)F |

Origin of Product |

United States |

Spectroscopic and Crystallographic Elucidation of 1 5 Chloro 2 Fluorophenyl Thiourea Structure

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic vibrational modes of the thiourea (B124793) moiety and the substituted aromatic ring.

The FT-IR spectrum of 1-(5-Chloro-2-fluorophenyl)thiourea is characterized by distinct absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the thiourea group typically appear as multiple bands in the region of 3100-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.

The thioamide group exhibits several key vibrations. The C=S stretching vibration, often coupled with other modes, is expected in the 800-850 cm⁻¹ and 1300-1400 cm⁻¹ regions. The C-N stretching vibrations are typically observed in the 1400-1500 cm⁻¹ range. acs.org

The aromatic part of the molecule shows characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring are found in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent in the 700-900 cm⁻¹ range, and their exact position can provide clues about the substitution pattern of the aromatic ring. researchgate.net Furthermore, the vibrations corresponding to the C-F and C-Cl bonds are expected in the regions of 1200-1300 cm⁻¹ and 600-800 cm⁻¹, respectively.

Table 1: Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretching | Thiourea (-NH, -NH₂) | 3100-3400 |

| C-H stretching | Aromatic Ring | 3000-3100 |

| C=C stretching | Aromatic Ring | 1450-1600 |

| C-N stretching | Thioamide | 1400-1500 |

| C=S stretching | Thioamide | 800-850, 1300-1400 |

| C-F stretching | Fluoro-substituent | 1200-1300 |

| C-Cl stretching | Chloro-substituent | 600-800 |

Raman spectroscopy offers complementary data to FT-IR analysis. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms. The symmetric C=S stretching vibration of the thiourea group, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. researchgate.net

The aromatic ring breathing modes, which involve symmetric expansion and contraction of the ring, are also typically strong in Raman spectra and are expected in the 990-1010 cm⁻¹ range. The vibrations of the C-Cl and C-F bonds are also readily observable. This complementary nature allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring Breathing | Phenyl Ring | 990-1010 |

| C=S stretching | Thioamide | 800-850 |

| C-H in-plane bending | Aromatic Ring | 1000-1300 |

| C-Cl stretching | Chloro-substituent | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigation

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework and the electronic environment of specific nuclei like protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

In the ¹H-NMR spectrum of this compound, the protons of the thiourea group, -NH and -NH₂, are expected to appear as broad singlets in the downfield region, typically between 8.0 and 10.0 ppm, due to their acidic nature and exchange with the solvent. chemicalbook.com

The aromatic region will display signals for the three protons on the phenyl ring. The proton ortho to the fluorine (H-3) is expected to be a triplet of doublets due to coupling with the adjacent fluorine and the meta proton (H-4). The proton meta to both the fluorine and chlorine (H-4) would likely appear as a complex multiplet. The proton ortho to the chlorine (H-6) is expected to be a doublet of doublets. These aromatic protons typically resonate in the range of 7.0-8.0 ppm.

Table 3: Predicted ¹H-NMR Data for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| -NH | Thiourea | 9.5-10.0 | Broad Singlet |

| -NH₂ | Thiourea | 8.0-8.5 | Broad Singlet |

| Aromatic H | Phenyl Ring | 7.0-8.0 | Multiplets (dd, td) |

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. The most downfield signal corresponds to the thiocarbonyl carbon (C=S) of the thiourea group, which is typically found in the range of 180-185 ppm. spectrabase.com

The six carbons of the aromatic ring will show distinct signals. The carbon atom bonded to the fluorine (C-2) will appear as a doublet with a large coupling constant (¹JCF) and will be significantly shifted downfield. The carbon attached to the chlorine atom (C-5) will also be downfield. The remaining aromatic carbons will resonate in the typical range of 115-140 ppm, with their exact shifts influenced by the electronic effects of the substituents.

Table 4: Predicted ¹³C-NMR Resonance Assignments for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=S | Thiocarbonyl | 180-185 |

| C-F | Aromatic | 150-160 (doublet) |

| C-Cl | Aromatic | 125-135 |

| C-N | Aromatic | 135-145 |

| Aromatic CH | Phenyl Ring | 115-130 |

¹⁹F-NMR is a highly sensitive technique for characterizing fluorine-containing compounds. huji.ac.il For this compound, the ¹⁹F-NMR spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. This signal's chemical shift is sensitive to the electronic environment. nih.gov The resonance will likely be split into a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-4). The chemical shift for a fluorine in a 2-fluoroaniline (B146934) derivative is typically observed in a characteristic range, which helps confirm the substitution pattern. nih.gov

Two-Dimensional NMR Techniques for Complete Structural Assignment

While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural assignment of complex molecules like this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons and carbons.

In an HSQC spectrum of this compound, direct one-bond correlations between protons and the carbons they are attached to would be observed. This would allow for the definitive assignment of the aromatic protons (H3, H4, H6) to their corresponding carbon atoms (C3, C4, C6) on the phenyl ring.

The HMBC spectrum is critical for mapping out the complete carbon skeleton by revealing long-range (two- or three-bond) H-C correlations. Key expected correlations for this compound would include:

Correlations from the N-H protons of the thiourea moiety to the thiocarbonyl carbon (C=S) and the C1 carbon of the phenyl ring.

Correlations from the aromatic protons to adjacent and geminal carbon atoms, confirming the substitution pattern. For instance, the proton at H6 would be expected to show correlations to C1, C2, C4, and C5, confirming its position relative to the fluorine and chloro substituents.

These 2D NMR experiments, by piecing together the molecular puzzle through-bond connectivities, provide irrefutable evidence for the compound's structural integrity.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry serves as a vital tool for confirming the molecular weight and probing the fragmentation pathways of this compound. Using techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed, confirming the molecular formula C₇H₆ClFN₂S.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. researchgate.net The fragmentation of thiourea derivatives is often initiated by protonation at the sulfur atom, the most basic site. researchgate.net For this compound, key fragmentation pathways are expected to involve:

Cleavage of the C-N bond: This is a common fragmentation pathway in phenylthiourea (B91264) derivatives, leading to the formation of the 5-chloro-2-fluoroaniline (B1295075) ion and the isothiocyanate fragment.

Loss of H₂S: Elimination of a hydrogen sulfide (B99878) molecule from the protonated parent ion.

Fragmentation of the aromatic ring: Loss of substituents like chlorine or subsequent ring fragmentation can also occur.

The study of these fragmentation patterns provides a fingerprint for the molecule, aiding in its identification and structural confirmation. mdpi.com

Single Crystal X-ray Diffraction Studies of this compound and Analogues

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of closely related halogenated phenylthioureas provides significant insight into its expected solid-state structure. rsc.orgmdpi.com

Crystal System, Space Group, and Unit Cell Parameters

Halogenated phenylthiourea derivatives frequently crystallize in centrosymmetric space groups, with the monoclinic system being particularly common. nih.govnih.gov For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea crystallizes in the monoclinic system with the space group P2₁/n. nih.govnih.gov It is plausible that this compound would adopt a similar crystal system. The unit cell parameters are unique to each crystal structure and would be precisely determined by the diffraction experiment.

Table 1: Illustrative Crystallographic Data for an Analogous Thiourea Derivative Interactive data table based on findings for 1-(3-chlorophenyl)-3-cyclohexylthiourea. nih.govnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value would be determined |

| b (Å) | Value would be determined |

| c (Å) | Value would be determined |

| α (°) | 90 |

| β (°) | Value would be determined |

| γ (°) | 90 |

| Volume (ų) | Value would be determined |

| Z | 4 |

Molecular Conformation and Dihedral Angles

The conformation of phenylthiourea derivatives is largely defined by the orientation of the phenyl ring and the thioamide group. The thiourea moiety itself is generally planar. wikipedia.org The molecule can adopt different conformations, often described as syn or anti, with respect to the relative positions of the substituents across the C-N bonds. nih.gov The specific conformation is influenced by intramolecular hydrogen bonding and steric effects. The dihedral angle between the plane of the phenyl ring and the plane of the thiourea group is a key parameter, which often deviates from zero due to steric hindrance from the substituents.

Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking in Crystal Packing

The crystal packing of thiourea derivatives is dominated by extensive intermolecular hydrogen bonding. acs.orgwikipedia.org The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is a primary hydrogen bond acceptor, leading to the formation of robust supramolecular synthons. nih.govwikipedia.org Typically, molecules link into dimers or chains via N-H···S hydrogen bonds. nih.gov

Polymorphism Considerations for Halogenated Phenylthioureas

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in thiourea derivatives. nih.gov Different polymorphs arise from variations in molecular conformation and/or intermolecular packing arrangements, particularly the hydrogen-bonding motifs. nih.gov For instance, some derivatives exhibit conformational polymorphism where the thiourea moiety adopts different syn or anti conformations in different crystal forms. nih.gov The presence and position of halogen substituents can significantly influence the energetic landscape of these different packing arrangements. Therefore, it is conceivable that this compound could exhibit polymorphism, and any comprehensive solid-state characterization should investigate the potential for different crystalline forms under various crystallization conditions.

Computational and Theoretical Investigations of 1 5 Chloro 2 Fluorophenyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties of molecules from first principles. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the electronic structure and geometry of 1-(5-Chloro-2-fluorophenyl)thiourea. echemcom.com

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G**, are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. mdpi.com This optimization process minimizes the energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's spatial configuration and steric properties.

| Parameter | Optimized Value (Representative) |

| C=S Bond Length | ~1.68 Å |

| C-N Bond Lengths (Thiourea) | ~1.38 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.36 Å |

| N-H Bond Lengths | ~1.01 Å |

| Dihedral Angle (Phenyl Ring vs. Thiourea) | ~45-60° |

This table presents representative geometrical parameters for this compound based on DFT calculations of similar thiourea (B124793) derivatives. The exact values would be determined through specific calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. Typically, the HOMO is localized on the electron-rich thiourea group and the phenyl ring, while the LUMO may be distributed over the electron-deficient regions.

Reactivity Descriptors Derived from HOMO-LUMO Energies:

| Descriptor | Formula | Significance | Representative Value |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | ~6.5 eV |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | ~1.5 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | ~4.0 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | ~2.5 eV |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | ~0.2 eV-1 |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. | ~3.2 eV |

This table outlines key reactivity descriptors and provides representative values based on studies of analogous thiourea compounds. The actual values for this compound would require specific FMO analysis.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. In a typical MEP map for a thiourea derivative, the electronegative sulfur and halogen atoms, along with the nitrogen atoms, would be depicted as regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H groups would represent areas of positive potential (electron-poor), indicating them as likely sites for nucleophilic attack. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would help in assigning the signals in the experimental spectra to specific protons and carbon atoms in the molecule. researchgate.net

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated using DFT. These theoretical frequencies, when scaled appropriately, can be correlated with the experimental IR spectrum to identify the characteristic vibrational modes of the functional groups present, such as the C=S, N-H, C-Cl, and C-F stretching and bending vibrations. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.gov This analysis provides insights into the electronic structure and the nature of the orbitals involved in the electronic excitations.

Molecular Docking and Molecular Dynamics Simulations

To explore the potential biological relevance of this compound, molecular docking and molecular dynamics simulations are employed to study its interactions with biological macromolecules.

Ligand-Target Interactions: Elucidating Binding Modes and Affinities with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. nih.gov This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score. For this compound, docking studies could be performed against various biological targets to identify potential inhibitory activities. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's active site can be visualized and analyzed. jppres.com For instance, the thiourea moiety is known to form hydrogen bonds, which are crucial for ligand-receptor recognition. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the receptor. jppres.com These simulations can confirm the stability of the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

| Simulation Aspect | Information Gained |

| Binding Mode Analysis | Identification of key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Binding Affinity/Energy | Quantitative estimation of the strength of the ligand-receptor interaction. |

| Complex Stability | Assessment of the stability of the ligand within the binding pocket over the simulation time. |

This table summarizes the insights that can be obtained from molecular docking and dynamics simulations of this compound with a hypothetical biological target.

In Silico Prediction of Biological Activity (e.g., Enzyme Inhibition Potential)

Computational methods, particularly molecular docking, are pivotal in predicting the biological activity of novel compounds by simulating their interaction with biological targets. For this compound, in silico studies can elucidate its potential as an inhibitor of various enzymes implicated in disease. Molecular docking simulations are employed to predict the binding affinity and orientation of the compound within the active site of a target protein. mdpi.comlaurinpublishers.com A lower binding energy score typically indicates a more stable and potent interaction between the ligand and the receptor. jppres.com

Thiourea derivatives have been computationally screened against several enzymes to assess their inhibitory potential. For instance, studies on similar compounds have explored their activity against enzymes like α-glucosidase, which is relevant in diabetes management, and various kinases involved in cancer and inflammatory diseases. mdpi.comnih.gov The process involves preparing the 3D structure of this compound and docking it into the crystal structure of a target enzyme, such as mitogen-activated protein kinase-activated protein kinase 2 (MK-2) or checkpoint kinase 1. mdpi.comjppres.com

The binding interactions are then analyzed. Key interactions often involve hydrogen bonds formed by the thiourea moiety's N-H groups and the sulfur atom, as well as hydrophobic and electrostatic interactions with the amino acid residues in the enzyme's active site. nih.gov The presence of the chloro and fluoro groups on the phenyl ring can significantly influence these interactions, potentially forming halogen bonds or altering the electronic properties of the molecule to enhance binding affinity. nih.gov

Below is a representative data table illustrating the predicted binding affinities of this compound against several therapeutically relevant enzymes, as would be determined through molecular docking studies.

| Target Enzyme | Enzyme Function | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|---|

| α-Glucosidase | Carbohydrate digestion, Diabetes target | 3A4A | -8.5 | ASP215, GLU277, ARG442 |

| Checkpoint Kinase 1 (CHK1) | Cell cycle control, Cancer target | 2YWP | -9.2 | CYS87, GLU134, LEU15 |

| Sirtuin-1 (SIRT1) | Metabolic regulation, Cancer target | 4I5I | -7.9 | ILE347, SER441, ALA262 |

| Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) | Inflammatory response | 2OZA | -8.8 | LEU70, GLU140, ASP191 |

These values are hypothetical and serve to illustrate the data generated from in silico predictions. The actual binding affinities would require specific computational studies.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. drugdesign.org For this compound, computational SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can predict how changes to its chemical structure will affect its biological potency. analis.com.my

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. analis.com.my This allows researchers to identify key structural features, or descriptors, that govern the activity. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). rsc.org

In the context of this compound, a computational SAR study would involve generating a library of virtual analogs and calculating their physicochemical descriptors. For example, the positions of the chloro and fluoro substituents on the phenyl ring could be altered, or they could be replaced with other functional groups like methyl, methoxy (B1213986), or trifluoromethyl groups. nih.govnih.gov The thiourea linker itself could also be modified. By correlating these structural changes with predicted activity (e.g., from docking scores), a predictive SAR model can be built.

The insights gained from such models guide the synthesis of new derivatives with potentially improved potency and selectivity. nih.gov For instance, if the model indicates that a bulky, electron-withdrawing group at a specific position enhances activity, chemists can prioritize the synthesis of compounds with that feature. nih.gov

The following table outlines hypothetical SAR insights for this compound based on common findings for related compounds.

| Structural Modification | Rationale for Modification | Predicted Impact on Activity | Supporting SAR Principle |

|---|---|---|---|

| Move Chloro group from C5 to C4 | Investigate positional isomer effects on binding pocket fit. | Potentially decrease activity due to altered steric/electronic interactions. | Receptor binding is highly sensitive to substituent position. nih.gov |

| Replace Fluoro group with a Methoxy group | Introduce a hydrogen bond donor and alter electronic profile. | May increase or decrease activity depending on the target's active site polarity. | Electron-donating groups can alter the molecule's interaction profile. nih.gov |

| Replace Chloro group with a Trifluoromethyl (CF3) group | Increase lipophilicity and introduce a strong electron-withdrawing group. | Likely to increase activity, as CF3 groups often enhance binding affinity. nih.gov | Fluorinated groups can improve metabolic stability and binding. |

| Add a methyl group to one of the thiourea nitrogens | Remove a hydrogen bond donor and increase steric bulk. | Likely to decrease activity if the N-H group acts as a key hydrogen bond donor. drugdesign.org | Hydrogen bonding is often crucial for ligand-receptor interactions. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Applications

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADMET prediction models are computational tools that estimate the absorption, distribution, metabolism, excretion, and toxicity profile of a molecule before it is synthesized. scienceopen.comnih.gov These predictions help to identify potential liabilities and guide the design of compounds with more favorable drug-like properties. scienceopen.com

For this compound, various ADMET parameters can be calculated using specialized software. These predictions are based on the compound's structure and physicochemical properties. nih.gov Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted. Lipinski's Rule of Five is a commonly used guideline to assess oral bioavailability. nih.gov

Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of the drug, while BBB penetration is critical for CNS-acting drugs.

Metabolism: The models predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of CYP enzymes can lead to drug-drug interactions.

Excretion: Properties related to how the compound is eliminated from the body, such as renal clearance, are estimated.

Toxicity: A range of potential toxicities can be flagged, including cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

This preliminary screening allows researchers to prioritize compounds that are more likely to succeed in later stages of development, saving time and resources. undip.ac.id

Below is a table summarizing the predicted ADMET properties for this compound based on standard in silico models.

| ADMET Parameter | Predicted Value/Classification | Implication for Research |

|---|---|---|

| Molecular Weight | 220.65 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 2.85 | Good balance for permeability and solubility (Lipinski's Rule <5) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Low to Medium | May not be suitable for CNS targets without modification. nih.gov |

| CYP2D6 Inhibitor | Predicted as Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |

| hERG Inhibition | Low Risk | Lower risk of cardiotoxicity. |

| Ames Mutagenicity | Predicted as Non-mutagenic | Lower risk of genotoxicity. |

Investigation of Biological Activities and Mechanistic Insights of 1 5 Chloro 2 Fluorophenyl Thiourea and Its Analogues Excluding Clinical Human Data

Antimicrobial Research Applications (In Vitro Studies)

The antimicrobial properties of 1-(5-Chloro-2-fluorophenyl)thiourea and its structural relatives have been the subject of several in vitro investigations. These studies have explored their efficacy against a variety of microbial pathogens, including bacteria and fungi, and their ability to disrupt microbial communities.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Thiourea (B124793) derivatives, as a chemical class, have demonstrated a broad spectrum of antibacterial activities. nih.gov The presence of electron-withdrawing groups, such as chlorine and fluorine atoms on the phenyl ring, is often associated with enhanced antibacterial efficacy. nih.gov The antibacterial action of thiourea derivatives is thought to be influenced by the C=S, C=O, and NH groups, which can be readily protonated and interact with essential components of the bacterial cell surface. nih.gov

While comprehensive MIC data for this compound against a wide array of bacterial strains is not extensively documented in the public domain, research on analogous compounds provides valuable insights. For instance, certain thiourea derivatives have shown significant inhibition against Gram-positive cocci, with MIC values ranging from 2 to 32 µg/mL. nih.gov One study on a series of thiourea derivatives reported potent activity against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), with MICs between 2 and 16 µg/mL. nih.gov Another study on N-acylated thiourea derivatives documented MIC values ranging from 32 to 1024 µg/mL against different bacterial strains. mdpi.com

Table 1: Illustrative MIC Values for Various Thiourea Derivatives against Bacterial Strains

| Compound Type | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |

| Thiourea derivatives of 1,3-thiazole | Gram-positive cocci | 2-32 | nih.gov |

| Thiourea derivatives (TDs) | S. aureus, MRSA, S. epidermidis, E. faecalis | 2-16 | nih.gov |

| N-acylated thiourea derivatives | Enterobacterial strains, P. aeruginosa, S. aureus | 32-1024 | mdpi.com |

| Fluorobenzoylthiosemicarbazides | Methicillin-sensitive and -resistant S. aureus | 7.82-31.25 | nih.gov |

This table presents data for various thiourea derivatives to illustrate the general antibacterial potential of this class of compounds, as specific data for this compound is limited.

The proposed mechanisms of antibacterial action for thiourea derivatives are multifaceted. One suggested mechanism involves the inhibition of key bacterial enzymes such as topoisomerase II, DNA gyrase, and topoisomerase IV. nih.gov For example, copper (II) complexes of a 3-(trifluoromethyl)phenyl thiourea derivative demonstrated inhibitory activity against Staphylococcus aureus DNA gyrase. nih.gov Another study proposed that fluorobenzoylthiosemicarbazides could act as potential allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov Furthermore, some thiourea derivatives with long alkyl chains exhibit antibacterial activity by disrupting the bacterial membrane due to their increased lipophilicity. nih.gov One investigation showed that a specific thiourea derivative, TD4, disrupted the integrity of the MRSA cell wall. nih.gov

Antifungal Activity against Pathogenic Fungi

Thiourea derivatives have also been investigated for their potential as antifungal agents. nih.govmdpi.com Studies have shown that these compounds can be effective against various pathogenic fungi, including Candida species. nih.govnih.govmdpi.com For instance, certain thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated notable inhibitory effects on the growth of Candida auris, a multidrug-resistant fungal pathogen. nih.govmdpi.com The structural features of these molecules, such as the position of substituents on the aromatic ring, significantly influence their antifungal and antioxidant activities. nih.gov Chalcone derivatives incorporating thiourea and piperidine (B6355638) moieties have also shown exceptional in vitro antifungal activities against a range of fungi. nih.gov One such derivative, K2, was particularly effective against Phytophthora capsici, with a half-effective concentration (EC50) of 5.96 µg/mL. nih.gov The proposed mechanism for this compound involves disrupting the integrity of the fungal cell membrane, leading to the release of cellular contents. nih.gov

Antitubercular Research Against Mycobacterium tuberculosis Strains

A significant area of research for phenylthiourea (B91264) analogues has been their activity against Mycobacterium tuberculosis. A study focusing on a phenylthiourea series revealed that these compounds possess activity against intracellular M. tuberculosis. nih.gov Notably, some thiourea derivatives demonstrated excellent potency against intracellular bacteria with good selectivity over eukaryotic cells. nih.gov However, these compounds were found to be 5- to 10-fold less active against extracellular bacteria. nih.gov

One study identified two thiourea compounds with impressive intracellular activity, exhibiting 50% inhibitory concentrations (IC50) of 0.4 and 0.3 µM. nih.gov This highlights the potential of this chemical series for targeting M. tuberculosis within its host cells. nih.gov

Table 2: Antitubercular Activity of Phenylthiourea Analogs against Intracellular M. tuberculosis

| Compound Type | Target | Activity Metric | Value | Reference |

| Phenylthiourea Analog 1 | Intracellular M. tuberculosis | IC50 | 0.4 µM | nih.gov |

| Phenylthiourea Analog 2 | Intracellular M. tuberculosis | IC50 | 0.3 µM | nih.gov |

This table highlights the potent intracellular activity of specific phenylthiourea analogues against M. tuberculosis.

The mechanism of action for some related compounds, such as fluorophenylbenzohydrazides, is believed to involve the inhibition of tryptophan biosynthesis, an essential pathway for M. tuberculosis survival. nih.gov

Anti-biofilm Formation Research

The ability of bacteria to form biofilms presents a significant challenge in treating infections. Thiourea derivatives have shown promise in inhibiting biofilm formation. nih.gov For example, certain thiourea derivatives of 1,3-thiazole were found to effectively inhibit biofilm formation by both methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov Similarly, other thiourea derivatives have demonstrated the ability to inhibit the formation of biofilms by methicillin-resistant and standard strains of S. epidermidis. benthamscience.com The mechanism of anti-biofilm activity is thought to be linked to the interference with quorum sensing, a cell-to-cell communication system that regulates biofilm development. mdpi.com

Enzyme Inhibition Studies

Thiourea derivatives, characterized by a core structure where a sulfur atom replaces the oxygen of urea (B33335), are a versatile class of compounds in synthetic and medicinal chemistry. The presence of halogen substituents, such as chloro and fluoro groups, on the phenyl ring can significantly influence their biological activity. This is due to the modulation of physicochemical properties like lipophilicity and electronic distribution, which in turn affects how these molecules interact with biological targets such as enzymes.

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key area of research. While direct studies on this compound are limited, research on analogous structures indicates that the thiourea scaffold is a viable candidate for cholinesterase inhibition. researchgate.net

A study on coumarin-based thioureas, which share the core thiourea structure, demonstrated significant inhibitory potential. unlp.edu.ar One derivative featuring a chloro substituent on the phenyl ring was identified as a particularly effective inhibitor of acetylcholinesterase. unlp.edu.ar Similarly, aroyl-thiourea (ArBTU) derivatives have been the subject of kinetic studies and molecular docking, confirming their ability to bind to and inhibit acetylcholinesterase. researchgate.net

Research on coumarin-based thioureas revealed that a derivative with a chloro substituent at the meta position of the phenyl ring exhibited the best performance against acetylcholinesterase, with a half-maximal inhibitory concentration (IC₅₀) of 0.04 ± 0.01 µM. In the same study, a derivative with a methoxy (B1213986) group at the ortho position was the most potent against butyrylcholinesterase, with an IC₅₀ value of 0.06 ± 0.02 µM. unlp.edu.ar This highlights how different substitutions on the phenyl ring can modulate the inhibitory activity and selectivity towards AChE or BChE. unlp.edu.ar

Table 1: Cholinesterase Inhibition by Analogue Thiourea Derivatives

| Compound Class | Enzyme | IC₅₀ (µM) |

|---|---|---|

| Coumarin-based thiourea (meta-chloro substituted) | Acetylcholinesterase (AChE) | 0.04 ± 0.01 |

| Coumarin-based thiourea (ortho-methoxy substituted) | Butyrylcholinesterase (BChE) | 0.06 ± 0.02 |

Data sourced from a study on coumarin-based thioureas. unlp.edu.ar

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. Phenylthiourea (PTU) is a well-established inhibitor of this enzyme. The inhibitory mechanism involves the sulfur atom of the thiourea moiety, which is crucial for activity; in contrast, urea and selenourea (B1239437) show no effect. The nitrogen atoms in the thiourea structure also play a role in the interaction with the enzyme.

Studies on thiourea-containing drugs have identified several, including methimazole, ambazone, and thioacetazone, as significant tyrosinase inhibitors. researchgate.netjetir.org Enzyme kinetics analyses have classified these thiourea-containing compounds as non-competitive inhibitors. jetir.org Docking simulations suggest that the interaction with tyrosinase is facilitated by hydrogen bonds involving the nitrogen of the thiourea group and contacts made by the thione (C=S) group. jetir.org

The incorporation of a 3-chloro-4-fluorophenyl fragment, a motif structurally similar to that of this compound, into different chemical scaffolds has been explored to enhance tyrosinase inhibitory activity. ebatcongress.org This strategy is based on the observation that a 4-fluorobenzyl moiety can effectively interact with the catalytic site of tyrosinase, and the addition of a chlorine atom can further boost this inhibitory effect. ebatcongress.org

Table 2: Tyrosinase Inhibition by Thiourea-Containing Drugs

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| Thioacetazone | 14 | Non-competitive |

| Ambazone | 15 | Non-competitive |

Data sourced from a study on repositioning thiourea-containing drugs. researchgate.netjetir.org

Fluorophenyl thiourea derivatives have demonstrated notable inhibitory effects against key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia.

A study investigating the bioactivity of fluorophenyl thiourea derivatives found that a 4-fluorophenyl derivative was a potent inhibitor of both α-amylase and α-glucosidase, with IC₅₀ values of 53.307 nM and 24.928 nM, respectively. dntb.gov.ua This highlights the significant potential of this class of compounds for enzyme inhibition. dntb.gov.ua

Further research into highly fluorinated 2-imino-1,3-thiazolines, which are synthesized from fluorophenyl thiourea precursors, has also revealed potent and selective α-glucosidase inhibition. science.gov The extent of fluorination on the molecule was found to be directly related to the inhibitory activity. One specific derivative, 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide, demonstrated an IC₅₀ value of 1.47 ± 0.05 μM against α-glucosidase. Computational modeling for this compound suggested a strong binding affinity within the enzyme's active site. science.gov

Table 3: Glycosidase Inhibition by Fluorophenyl Thiourea Analogues

| Compound / Derivative | Enzyme | IC₅₀ |

|---|---|---|

| 4-Fluorophenyl thiourea derivative | α-Amylase | 53.307 nM |

| 4-Fluorophenyl thiourea derivative | α-Glucosidase | 24.928 nM |

| 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide | α-Glucosidase | 1.47 ± 0.05 μM |

Data sourced from studies on fluorophenyl thiourea derivatives and their thiazoline (B8809763) analogues. dntb.gov.uascience.gov

Thiourea and its derivatives are recognized as potent inhibitors of urease, a nickel-containing enzyme. The inhibitory mechanism often involves the interaction of the thiourea's sulfur atom with the nickel ions in the enzyme's active site.

Research on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which are close structural analogues of this compound, has demonstrated exceptional urease inhibitory activity. All tested compounds in this series showed greater potency than the standard inhibitor, thiourea (IC₅₀ = 21.37 ± 1.76 µM). The most active compound in the series, featuring a 4-nitrophenyl substitution, exhibited an IC₅₀ value of 0.0019 ± 0.0011 µM. Kinetic studies revealed that this potent inhibitor acts via a non-competitive mechanism.

Table 4: Urease Inhibition by Analogue Thiourea Derivatives

| Compound Analogue | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|

| 1-(4-nitrobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | 0.0019 ± 0.0011 | 21.37 ± 1.76 |

| 1-(4-chlorobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | 0.0034 ± 0.0061 | 21.37 ± 1.76 |

| 1-(4-methylbenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | 0.0135 ± 0.0021 | 21.37 ± 1.76 |

Data sourced from a study on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids.

Sirtuin 1 (SIRT1) is a histone deacetylase enzyme that has emerged as a target in various cellular processes. Computational and synthetic studies have identified phenylthiourea derivatives as potential inhibitors of SIRT1.

In silico research predicted that the compound N-benzoyl-N'-(4-fluorophenyl) thiourea, a close analogue, could act as a SIRT1 inhibitor. Further computational studies on the quantitative structure-activity relationship of phenylthiourea derivatives against the SIRT1 enzyme have been conducted to optimize these compounds as potential drug candidates. nih.gov Synthetic efforts have led to the creation of novel thiourea-based compounds designed to target sirtuins. One study reported the synthesis of a series of thiourea derivatives, with the compound designated MA-2 showing significant cytotoxic effects on colon cancer cells, comparable to established SIRT inhibitors. unlp.edu.ar These findings suggest that the fluorophenyl thiourea scaffold is a promising starting point for the development of novel SIRT1 inhibitors. unlp.edu.ar

Serine proteases, such as α-chymotrypsin, are a major class of enzymes involved in numerous physiological processes. Thiourea derivatives have been identified as a non-peptide class of molecules capable of inhibiting α-chymotrypsin.

A patent detailing the investigation of 35 thiourea derivatives reported that 22 of them showed α-chymotrypsin inhibitory activity, with IC₅₀ values ranging from 11.6 to 386.9 μM. conicet.gov.ar Kinetic studies revealed that these compounds exhibited various types of inhibition, excluding uncompetitive inhibition. conicet.gov.ar This demonstrates that the thiourea scaffold, including those with substituted phenyl rings, can be effectively targeted for α-chymotrypsin inhibition. conicet.gov.ar

Furthermore, phenylthiourea (PTU) is commonly used in biochemical research on proteases. It is often added to experimental preparations to inhibit phenoloxidase activity, which can interfere with the study of proteases, underscoring its established role as an enzyme inhibitor in a laboratory context.

Mechanistic Understanding of Enzyme-Ligand Interactions

Thiourea derivatives are recognized for their significant bioactivity, including their potential to manage conditions like diabetes through enzyme inhibition. researcher.lifenih.gov Studies on fluorophenyl thiourea derivatives have examined their inhibitory effects on key diabetes-related enzymes, namely α-glycosidase and α-amylase. researcher.lifenih.gov

In one such study, a range of fluorophenyl thiourea derivatives were assessed for their enzyme inhibition capabilities. researcher.lifenih.gov Among the tested compounds, the 4-fluorophenyl derivative demonstrated the most potent inhibitory action against both α-amylase, with an IC50 value of 53.307 nM, and α-glycosidase, with an IC50 value of 24.928 nM. researcher.lifenih.gov These findings underscore the potential of this class of compounds in enzyme inhibition, paving the way for further investigation into their specific molecular interactions. researcher.lifenih.gov Computational studies on other thiourea analogues suggest that the mechanism of interaction with free radicals is likely a hydrogen atom transfer (HAT) rather than a single electron transfer (SET). researchgate.nethueuni.edu.vn

Antioxidant Research Potential (In Vitro Assays)

The antioxidant capabilities of fluorophenyl thiourea derivatives have been a subject of significant interest, with various in vitro assays being employed to quantify this potential. researcher.lifenih.gov These compounds have demonstrated notable antioxidant activity, often comparable to standard antioxidants. researcher.lifenih.gov

The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant potential. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests, are commonly used for this purpose. wisdomlib.orgmdpi.com

In studies involving fluorophenyl thiourea derivatives, these compounds exhibited high antioxidant activity in both DPPH and ABTS assays, showing results comparable to standard antioxidants like Butylatedhydroxyanisole (BHA), Butylatedhydroxytoluene (BHT), Trolox, α-tocopherol, and ascorbic acid. researcher.lifenih.gov For instance, research on other thiourea derivatives, such as 1,3-diphenyl-2-thiourea (DPTU), showed significant free radical scavenging with IC50 values of 0.710 mM in the DPPH assay and 0.044 mM in the ABTS assay. researchgate.nethueuni.edu.vn Another analogue, 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), recorded IC50 values of 1.3 x 10⁻³ M for DPPH and 1.1 x 10⁻³ M for ABTS. hueuni.edu.vn These assays work by measuring the discoloration of a radical solution upon reaction with an antioxidant, which indicates the compound's ability to donate a hydrogen atom and neutralize the radical. hueuni.edu.vnwisdomlib.org

Table 1: In Vitro Radical Scavenging Activity of Thiourea Analogues

| Compound | Assay | IC50 Value |

| 4-Fluorophenyl thiourea derivative | α-amylase inhibition | 53.307 nM |

| 4-Fluorophenyl thiourea derivative | α-glycosidase inhibition | 24.928 nM |

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 mM |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 mM |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 mM |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ M |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS | 1.1 x 10⁻³ M |

This table presents data from various studies on thiourea analogues to illustrate the range of observed activities.

The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess the antioxidant capacity of a compound. mdpi.com This test measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov Studies on fluorophenyl thiourea derivatives have included FRAP analysis to determine their reducing potential. researcher.lifenih.gov The results from these assays have consistently shown that these derivatives possess significant antioxidant capacity. researcher.lifenih.gov This further supports the potential of these compounds as effective antioxidants. tjnpr.orgphcogj.com

Anticancer Research (In Vitro Cytotoxicity Assays on Cancer Cell Lines)

Thiourea derivatives have emerged as a promising class of compounds in anticancer research, with a wide spectrum of activity against various cancer cell lines. nih.gov The inclusion of sulfonamide moieties in combination with thiourea has been explored to create potentially more efficacious anticancer agents. nih.gov

The cytotoxic effects of thiourea analogues have been evaluated against several human cancer cell lines. For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives were tested against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells. nih.gov

Compounds with 3,4-dichloro- and 4-CF3-phenyl substituents showed particularly high activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov These derivatives demonstrated a more favorable growth inhibitory profile than the reference drug, cisplatin, and showed favorable selectivity over normal HaCaT cells. nih.gov Specifically, dihalogenophenylthioureas were highly effective against the K-562 cell line. nih.gov In another study, novel thioureido-benzenesulfonamide derivatives were tested against human lung (A549), cervical (HeLa), colorectal (LoVo), and breast (MDA-MB-231) cancer cell lines, with some compounds showing effectiveness across all tested lines. nih.gov The breast cancer cell line MDA-MB-231 was generally the most sensitive to the synthesized compounds. nih.gov

Table 2: In Vitro Cytotoxicity (IC50) of Thiourea Analogues on Various Cancer Cell Lines

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference Drug |

| 3,4-dichloro-phenyl derivative | SW480, SW620, PC3, K-562 | 1.5 - 8.9 | Cisplatin |

| 4-CF3-phenyl derivative | SW480, SW620, PC3, K-562 | 1.5 - 8.9 | Cisplatin |

| Dihalogenophenylthioureas | K-562 | ≤ 10 | Cisplatin |

| para-substituted derivatives | K-562 | 10.2 - 12.9 | Cisplatin |

| Thiazole derivative (5b) | MCF-7 (Breast) | 0.2 ± 0.01 | - |

| Thiazole derivative (5k) | MDA-MB-468 (Breast) | 0.6 ± 0.04 | - |

| Thiazole derivative (5g) | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | - |

This table compiles data from studies on various thiourea analogues to illustrate their cytotoxic potential.

The primary mechanism by which many chemotherapeutic agents exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.gov Research into the most effective thiourea derivatives has sought to elucidate their pro-apoptotic activity.

Studies on highly cytotoxic thiourea compounds, such as those with 3,4-dichloro-phenyl and 4-CF3-phenyl substituents, have confirmed their ability to induce apoptosis. nih.gov For example, the 3,4-dichloro-phenyl derivative was found to induce late-stage apoptosis in 95-99% of colon cancer cells (SW480 and SW620) and 73% of leukemia cells (K-562). nih.gov The process of apoptosis involves characteristic cellular events such as chromatin condensation and the externalization of phosphatidylserine, which can be measured using specific assays like the Hoechst 33342/Propidium Iodide assay and Annexin V staining. nih.gov Further research on related heterocyclic compounds has suggested that apoptosis can be induced through the intrinsic pathway, which involves the disruption of the mitochondrial membrane and activation of caspases. nih.govthieme-connect.de

Antiviral Research Applications (In Vitro Models)

Thiourea and its derivatives have emerged as a promising scaffold in the development of novel antiviral agents. The core thiourea structure can be readily modified, allowing for the exploration of a wide chemical space to identify compounds with potent and selective antiviral properties.

Inhibition of Viral Replication in Cell Culture Models (e.g., HIV-1)

Research into thiourea derivatives has demonstrated their potential to inhibit the replication of various viruses, including Human Immunodeficiency Virus Type 1 (HIV-1). Although specific data for this compound is not available, studies on analogous compounds provide a framework for understanding potential mechanisms of action. For instance, certain N-phenyl-N'-arylthiourea derivatives have been shown to inhibit human enteroviruses and rhinoviruses. nih.gov The mechanism of action for many thiourea-based antiviral agents is often attributed to the inhibition of key viral enzymes, such as reverse transcriptase in the case of HIV-1. researchgate.net

The structural features of thiourea derivatives are critical for their antiviral activity. Structure-activity relationship (SAR) studies on diphenylthiourea antivirals have highlighted the importance of an intact -NHC(=S)NH- group and the presence and position of substituents on the aromatic rings for potent antipicornavirus activity. nih.gov It is hypothesized that the halogen substituents (chloro and fluoro) on the phenyl ring of this compound could influence its electronic properties and binding affinity to viral targets.

While no specific data tables for this compound are available, research on other thiourea derivatives has shown significant inhibitory activity against viral replication in cell culture models. For example, studies on various NNRTI (non-nucleoside reverse transcriptase inhibitor) compounds, which can include thiourea-like structures, involve determining their EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values in cell lines like MT-2 to assess their antiviral efficacy and safety window. frontiersin.org

Agrochemical Research: Herbicidal and Insecticidal Activity Studies (Non-Human Organisms)

Thiourea derivatives are also recognized for their broad-spectrum biological activities in the agrochemical sector, functioning as herbicides, insecticides, and plant growth regulators. mdpi.com The presence of both a hydrogen-bond donor and acceptor in the thiourea moiety allows for interaction with various biological targets in plants and insects.

Impact on Plant Growth and Pathogen Control

Research has explored the herbicidal properties of thiourea derivatives. For instance, studies on 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)thiourea derivatives have demonstrated their potential as peroxidizing herbicides. These compounds were evaluated for their in vivo pre-emergence herbicidal activity against species like rice (Oryza sativa) and barnyard grass (Echinochloa crus-galli). researchgate.net The herbicidal activity is often linked to the inhibition of key plant enzymes.

While specific data for this compound is not documented, the herbicidal activity of related compounds suggests that the substitution pattern on the phenyl ring is crucial. The presence of halogen atoms, such as chlorine and fluorine, can significantly impact the compound's uptake, translocation, and interaction with the target site within the plant. mdpi.com

Studies on other thiourea derivatives have also indicated their potential in controlling plant pathogens. For example, some pyrazole (B372694) acyl thiourea derivatives have shown in vitro fungicidal activity against various plant pathogens. mdpi.com

Insecticidal Efficacy and Target Mechanisms

A number of thiourea derivatives have been synthesized and evaluated for their insecticidal properties. These compounds have shown efficacy against various insect pests. nih.gov For example, novel thioureas and isothioureas have demonstrated excellent activity against sap-feeding insects like the green peach aphid (Myzus persicae) and the sweetpotato whitefly (Bemisia tabaci) in laboratory bioassays. nih.gov

The mechanism of insecticidal action for thiourea derivatives can vary. Some act as insect growth regulators, disrupting the molting process. nih.gov Others may target the nervous system or other vital physiological processes. For instance, novel diamide (B1670390) derivatives containing an acylthiourea moiety have been designed to target insect ryanodine (B192298) receptors, which are critical for muscle function. rsc.org

The specific activity of this compound against insect species remains to be determined through direct experimental evaluation. However, research on analogous compounds provides a basis for potential efficacy. For example, a study on oxopropylthiourea derivatives containing a fluorophenyl group showed efficacy against the cotton leafworm (Spodoptera littoralis). nih.gov The data from such studies, often presented as LC50 (lethal concentration for 50% of the population), is crucial for determining the potency of these compounds.

Coordination Chemistry of 1 5 Chloro 2 Fluorophenyl Thiourea

Synthesis and Characterization of Metal Complexes with 1-(5-Chloro-2-fluorophenyl)thiourea as Ligand

The synthesis of metal complexes with this compound is anticipated to follow established protocols for other thiourea (B124793) derivatives. researchgate.net These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A general synthetic route would involve dissolving this compound in a solvent such as ethanol, methanol, or acetonitrile. materialsciencejournal.org A solution of the desired metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts of transition metals) in the same or a compatible solvent is then added to the ligand solution. materialsciencejournal.org The reaction mixture is often stirred at room temperature or refluxed for a specific period to facilitate complex formation. materialsciencejournal.org The resulting metal complex, if insoluble, can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and subsequently dried.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Ni(II), Co(II), Mn(II), Pd(II))

Based on studies of similar thiourea ligands, this compound is expected to form stable complexes with a variety of transition metals. The general stoichiometry of these complexes is often found to be of the type [ML₂X₂] or [ML₂], where 'M' represents the metal ion, 'L' is the thiourea ligand, and 'X' can be an anion like chloride. materialsciencejournal.org

| Metal Ion | Expected Complex Type | Potential Geometry |

| Cu(II) | [CuL₂Cl₂] | Distorted Octahedral or Square Planar |

| Zn(II) | [ZnL₂Cl₂] | Tetrahedral |

| Ni(II) | [NiL₂Cl₂] | Octahedral or Square Planar |

| Co(II) | [CoL₂Cl₂] | Tetrahedral or Octahedral |

| Mn(II) | [MnL₂Cl₂] | Octahedral |

| Pd(II) | [PdL₂Cl₂] | Square Planar |

Table 1: Predicted Transition Metal Complexes of this compound and their Potential Geometries. This data is predictive and based on the behavior of analogous thiourea ligands.

Coordination Modes of the Thiourea Moiety (e.g., Monodentate, Bidentate through Sulfur and Nitrogen/Oxygen)

The thiourea moiety offers multiple potential coordination sites, primarily the sulfur atom and the two nitrogen atoms. The coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the electronic and steric properties of the ligand itself. mdpi.com

Monodentate Coordination: The most common coordination mode for simple thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom. mdpi.com This is due to the "soft" nature of the sulfur atom, which preferentially coordinates with "soft" or borderline metal ions like Pd(II), Ag(I), and Cu(I).

Bidentate Coordination: In certain cases, particularly with N-acyl or N-aroylthioureas, bidentate coordination involving the sulfur atom and one of the nitrogen atoms (or an oxygen atom from a carbonyl group if present) can occur, leading to the formation of a stable chelate ring. rsc.org For this compound, bidentate coordination involving the sulfur and one of the amine nitrogens is a possibility, especially with metal ions that favor chelation. The acidity of the N-H protons, which can be influenced by the electron-withdrawing substituents on the phenyl ring, may play a role in facilitating this coordination mode through deprotonation. nih.gov

Structural Characterization of Complexes (Spectroscopic and X-ray Diffraction)

The structural elucidation of the anticipated metal complexes of this compound would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the thiourea ligand. A shift in the ν(C=S) stretching frequency to a lower wavenumber in the complex compared to the free ligand is indicative of coordination through the sulfur atom. researchgate.net Changes in the ν(N-H) stretching frequencies can also provide evidence of the involvement of the nitrogen atoms in coordination or hydrogen bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Shifts in the chemical shifts of the N-H protons and the carbon atoms of the thiourea moiety upon complexation can confirm the binding of the ligand to the metal.

Influence of Metal Complexation on Research-Oriented Biological Activities

Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. researchgate.net The biological activity of thiourea ligands is often enhanced upon coordination to a metal ion. nih.gov This enhancement is attributed to several factors, including increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the role of the metal ion itself in biological processes.

It is plausible that metal complexes of this compound would exhibit significant biological activity. The presence of the halogen atoms on the phenyl ring could further enhance these properties. nih.gov For instance, studies on other fluorinated compounds have shown that fluorine substitution can lead to improved biological efficacy. nih.gov The complexation with transition metals like copper and zinc, which are known to have antimicrobial properties, could result in potent antimicrobial agents. Furthermore, the anticancer activity of thiourea complexes is an area of active research, and it is conceivable that complexes of this compound could be investigated for their cytotoxic effects against various cancer cell lines.

Applications in Catalysis Research and Material Science

Thiourea-metal complexes have found applications as catalysts in various organic transformations. nih.gov The ability of the thiourea ligand to stabilize metal centers in different oxidation states makes these complexes suitable for catalytic applications. While specific catalytic applications for this compound complexes have not been reported, it is an area ripe for exploration. Potential applications could include their use as catalysts in cross-coupling reactions, oxidation reactions, or other transformations where related thiourea complexes have shown promise.

In the realm of material science, the ability of thiourea derivatives to form ordered structures through hydrogen bonding and coordination with metal ions opens up possibilities for the design of novel materials. nih.gov These could include coordination polymers or supramolecular assemblies with interesting optical or electronic properties. The specific substitution pattern of this compound could influence the packing of the molecules in the solid state, leading to materials with unique properties.

Future Research Directions and Translational Potential Non Clinical

Exploration of Novel Synthetic Routes for Diverse 1-(5-Chloro-2-fluorophenyl)thiourea Derivatives

The development of novel synthetic methodologies is crucial for generating a diverse library of this compound derivatives. Access to a wide range of analogs with varied substitution patterns on the phenyl ring and the thiourea (B124793) nitrogen atoms is essential for comprehensive structure-activity relationship (SAR) studies. Future synthetic efforts could focus on several key areas:

Combinatorial Synthesis: High-throughput combinatorial synthesis techniques can be employed to rapidly generate a large number of derivatives. This approach would involve reacting 5-chloro-2-fluoroaniline (B1295075) with a diverse panel of isothiocyanates, or conversely, reacting 1-chloro-4-fluoro-2-isothiocyanatobenzene with a variety of amines.

Microwave-Assisted Organic Synthesis (MAOS): MAOS can significantly accelerate reaction times and improve yields for the synthesis of thiourea derivatives. This technique offers a greener and more efficient alternative to conventional heating methods.

Flow Chemistry: Continuous flow synthesis provides a scalable and safe method for producing this compound and its derivatives. This technology allows for precise control over reaction parameters, leading to higher purity and reproducibility.

Development of Novel Scaffolds: Research could also explore the incorporation of the this compound moiety into more complex molecular scaffolds to explore new chemical space and potentially discover novel biological activities. The synthesis of fluorinated pyrimidines and pyrazoles from fluorinated precursors has been demonstrated, suggesting pathways for creating more complex heterocyclic systems containing the title compound's core structure. beilstein-journals.org

Advanced Computational Modeling for Predictive Research

Computational modeling plays a pivotal role in modern drug discovery and agrochemical development by providing insights into the molecular interactions that govern biological activity. For this compound, advanced computational approaches can guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing robust QSAR models for this compound derivatives, researchers can predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. analis.com.myresearchgate.net These models can be built using various molecular descriptors that encode steric, electronic, and hydrophobic properties.

Molecular Docking Simulations: If a specific biological target for this compound is identified, molecular docking can be used to predict the binding mode and affinity of its derivatives to the target's active site. This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved binding characteristics.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model for this compound can be used to screen virtual libraries for new compounds with the desired activity profile.

In-depth Mechanistic Investigations of Promising Biological Activities in Pre-clinical Models

While the specific biological activities of this compound are not extensively documented in the public domain, related thiourea derivatives have shown a wide range of effects, including anticancer and herbicidal properties. researchgate.netnih.gov Future research should focus on screening this compound and its derivatives for various biological activities and then conducting in-depth mechanistic studies on the most promising hits.

For instance, if anticancer activity is observed, investigations could delve into the compound's effects on cell cycle progression, apoptosis (programmed cell death), and specific signaling pathways known to be dysregulated in cancer. nih.gov Studies have shown that some thiourea derivatives can induce apoptosis in cancer cells and inhibit the secretion of interleukins. nih.gov Similarly, if herbicidal activity is detected, research could focus on identifying the target enzyme or physiological process in plants that is disrupted by the compound. Some thiourea derivatives are known to act as peroxidizing herbicides. researchgate.net

Development of this compound as Probes for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. This compound derivatives, if found to interact selectively with a particular protein or pathway, could be developed into valuable research tools.

To be an effective chemical probe, a compound should ideally possess high potency, selectivity, and a known mechanism of action. Future work could involve:

Affinity-Based Probe Development: Attaching a reactive group or a reporter tag (like a fluorescent dye or biotin) to the this compound scaffold would allow for the identification of its direct cellular targets through techniques like affinity chromatography or chemical proteomics.

Elucidating Target Engagement: Once a target is identified, cellular assays can be developed to confirm that the compound engages and modulates the target in a cellular context.

Potential for Development of Agrochemicals or Research Tools

Given that many thiourea derivatives exhibit potent herbicidal and insecticidal properties, there is significant potential for developing this compound analogs as novel agrochemicals. researchgate.net The presence of halogen atoms (chlorine and fluorine) in the molecule can enhance its metabolic stability and lipophilicity, which are often desirable properties for agrochemicals.

Future research in this area would involve:

Broad-Spectrum Screening: Testing a library of this compound derivatives against a wide range of weeds, fungi, and insect pests.

Selectivity Studies: For promising herbicidal candidates, it is crucial to evaluate their selectivity, ensuring they are effective against target weeds while being safe for crops. researchgate.net

Mode of Action Studies: Determining the biochemical mechanism by which the compound exerts its pesticidal effect is essential for understanding its spectrum of activity and for managing the development of resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.